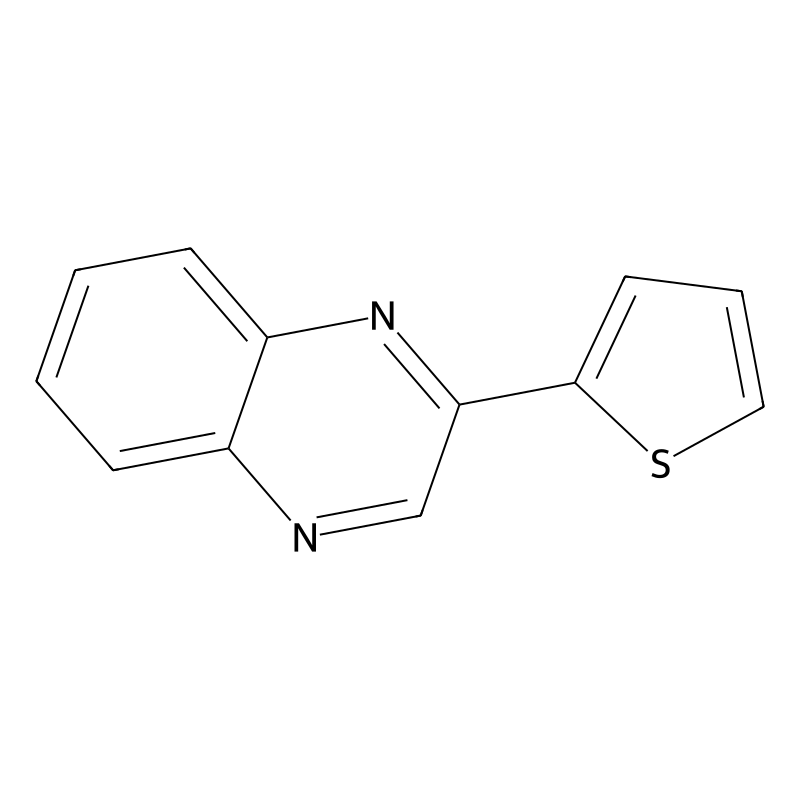2-(2-Thienyl)quinoxaline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Ir(III) Complexes
Specific Scientific Field: This application falls under the field of Inorganic Chemistry, specifically in the study of transition metal-based deep red emitting luminophores .
Methods of Application or Experimental Procedures: The 2-(2-Thienyl)quinoxaline species were synthesized and then investigated as cyclometalating agents for Ir(III) to yield [Ir(C^N)2(bipy)]PF6 (where C^N = the cyclometalated ligand; bipy = 2,2′-bipyridine) . Eight complexes were successfully isolated and fully characterized by an array of spectroscopic and analytical techniques .
Results or Outcomes: The photophysical properties of the complexes revealed that each complex is luminescent under ambient conditions with a range of emission wavelengths observed (665–751 nm), indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .
Anticancer Research
Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology, specifically in the development of anticancer agents .
Summary of the Application: Quinoxaline derivatives, including 2-(2-Thienyl)quinoxaline, have been used in the synthesis of potential anticancer agents . These compounds have shown promising results in inhibiting the growth of cancer cells .
Methods of Application or Experimental Procedures: Novel quinoxaline derivatives were synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide . The synthesized compounds were then screened for their in vitro anticancer activities .
Results or Outcomes: Most of the synthesized compounds exhibited good anticancer activity. MTT assay revealed that compounds 11 and 13 were the most potent and exhibited very strong anticancer activity against the three cancer cell lines with IC50 values ranging from 0.81 μM to 2.91 μM .
2-(2-Thienyl)quinoxaline is a heterocyclic compound that combines both quinoxaline and thiophene moieties. Quinoxaline is a bicyclic structure composed of two fused aromatic rings, while thiophene is a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its unique electronic properties and potential applications in various fields, including organic electronics, photonics, and medicinal chemistry. The presence of the thiophene ring enhances the compound's conjugation and fluorescence properties, making it suitable for applications in light-emitting devices and as a ligand in coordination chemistry.
- Nucleophilic Substitution: The thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Electrophilic Aromatic Substitution: Both the quinoxaline and thiophene rings are susceptible to electrophilic attack, enabling functionalization at different positions.
- Metal Coordination: The compound can act as a ligand in coordination complexes, particularly with transition metals like iridium, forming luminescent complexes useful in photonic applications .
Research indicates that 2-(2-Thienyl)quinoxaline derivatives exhibit various biological activities. Some studies have reported:
- Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Activity: Compounds within this class have been studied for their ability to inhibit cancer cell proliferation, indicating promise in cancer therapy.
- Neuroprotective Effects: Some derivatives may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases .
Several synthetic routes have been developed for the preparation of 2-(2-Thienyl)quinoxaline:
- Condensation Reactions: A common method involves the condensation of 1,2-phenylenediamine with 2-thiophenecarboxaldehyde or its derivatives under acidic conditions.
- Microwave-Assisted Synthesis: This method offers a rapid and efficient approach to synthesizing quinoxaline derivatives, utilizing microwave irradiation to enhance reaction rates and yields .
- Multicomponent Reactions: Recent advancements include one-pot multicomponent reactions that allow for the simultaneous formation of multiple bonds, increasing efficiency .
The unique properties of 2-(2-Thienyl)quinoxaline make it suitable for various applications:
- Organic Light Emitting Diodes (OLEDs): Due to its fluorescence properties, it is explored as a component in OLEDs.
- Photovoltaics: The compound's electronic characteristics are advantageous in solar cell technologies.
- Coordination Chemistry: As a ligand for transition metals, it forms complexes that are studied for their luminescent properties and potential use in catalysis .
Interaction studies involving 2-(2-Thienyl)quinoxaline often focus on its coordination with metal ions. These studies reveal:
- Binding Affinity: The compound demonstrates varying binding affinities depending on the metal center used (e.g., iridium complexes show strong luminescence).
- Photophysical Properties: The interaction with metals alters the emission spectra, which can be tuned by modifying the thiophene or quinoxaline components .
Several compounds share structural similarities with 2-(2-Thienyl)quinoxaline. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-(3-Thienyl)quinoxaline | Similar structure but different thiophene position | Exhibits different electronic properties due to position |
| 2-(4-Thienyl)quinoxaline | Another positional isomer | Varies in reactivity and binding capabilities |
| 2-(Phenyl)quinoxaline | Lacks sulfur atom | Shows different photophysical properties |
| 2-(Thienyl)benzothiazole | Contains benzothiazole instead of quinoxaline | Displays distinct biological activities |
The presence of the sulfur atom in 2-(2-Thienyl)quinoxaline contributes to its unique electronic properties compared to other similar compounds, enhancing its potential applications in materials science and medicinal chemistry.








